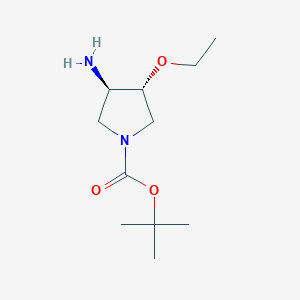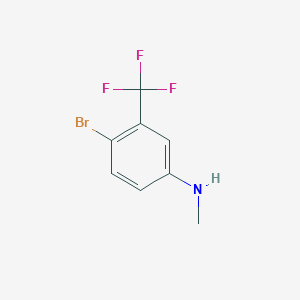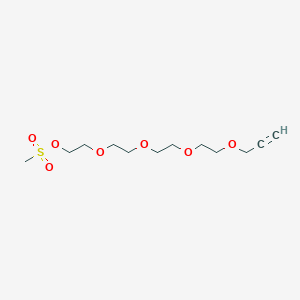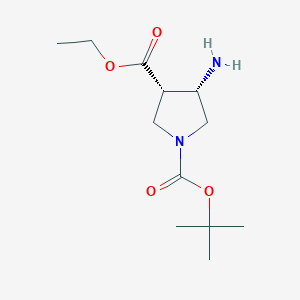
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate
描述
(3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The amino group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group remains protected during subsequent reactions.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolidine ring, such as reducing the ester group to an alcohol.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced alcohols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Peptide Synthesis: The Boc-protecting group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
Biology:
Enzyme Inhibitors: The compound is utilized in the design and synthesis of enzyme inhibitors, which are valuable tools in biochemical research.
Prodrug Development: It serves as a precursor in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for various diseases.
Industry:
Chemical Manufacturing: It is employed in the production of fine chemicals and specialty chemicals used in various industrial processes.
作用机制
The mechanism of action of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate is primarily related to its role as a synthetic intermediate. The Boc-protecting group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, depending on the specific application. The compound’s reactivity and stability make it a valuable tool in the synthesis of biologically active molecules.
相似化合物的比较
(3S,4S)-Ethyl 1-Boc-3-aminopyrrolidine-4-carboxylate: This compound is similar in structure but differs in the position of the amino and carboxylate groups.
(3S,4S)-Methyl 1-Boc-4-aminopyrrolidine-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness:
Structural Configuration: The specific stereochemistry of (3S,4S)-Ethyl 1-Boc-4-aminopyrrolidine-3-carboxylate contributes to its unique reactivity and interaction with molecular targets.
Protecting Group: The presence of the Boc-protecting group provides stability and selectivity during synthetic processes, making it a preferred choice in organic synthesis.
属性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZFYPYPULRFL-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3092576.png)
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
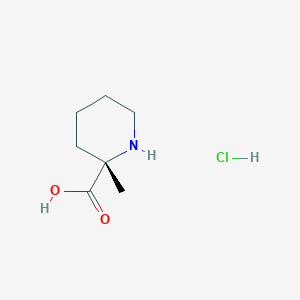
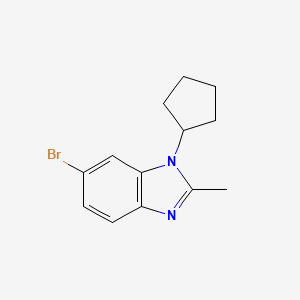
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
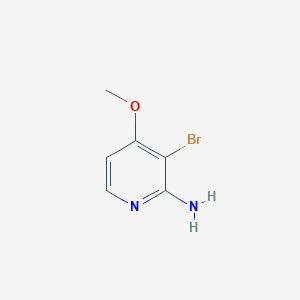
![N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3092627.png)
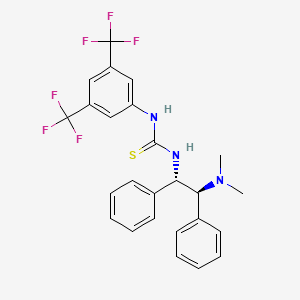
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)
